molecular formula C22H25Cl2FN2O4 B15348607 1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 95217-29-1

1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride

Cat. No.: B15348607
CAS No.: 95217-29-1
M. Wt: 471.3 g/mol
InChI Key: CHRSGMSEDZAAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3-dioxol-2-one derivative with a 4-fluorophenyl substituent at position 4 and a piperazine-ethyl moiety at position 4. The 1,3-dioxol-2-one core is a cyclic carbonate, which is structurally analogous to lactones and lactams, often associated with bioactive properties. The fluorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl substituent on the piperazine may influence receptor binding through steric and electronic interactions.

Properties

CAS No.

95217-29-1

Molecular Formula

C22H25Cl2FN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-dioxol-2-one;dihydrochloride

InChI

InChI=1S/C22H23FN2O4.2ClH/c1-27-19-5-3-2-4-18(19)25-14-12-24(13-15-25)11-10-20-21(29-22(26)28-20)16-6-8-17(23)9-7-16;;/h2-9H,10-15H2,1H3;2*1H

InChI Key

CHRSGMSEDZAAAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=C(OC(=O)O3)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Piperazine Molecular Weight* Key Structural Differences Potential Implications References
Target compound: 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride 2-methoxyphenyl ~525 g/mol† Enhanced solubility (dihydrochloride salt); potential serotonin/dopamine receptor interactions
5-(2-(4-(3-Chlorophenyl)piperazinyl)ethyl)-4-(4-fluorophenyl)-1,3-dioxol-2-one dihydrochloride 3-chlorophenyl ~526 g/mol Chlorine (electron-withdrawing) vs. methoxy Altered receptor affinity; possible metabolic stability differences
4-(2-(4-(3,5-Dichlorophenyl)piperazinyl)ethyl)-5-(4-fluorophenyl)-1,3-dioxol-2-one HCl 3,5-dichlorophenyl ~561 g/mol Dichloro substitution Increased lipophilicity; potential cytotoxicity
4-[4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazinyl]-1-(4-fluorophenyl)butan-1-one dihydrochloride Phenoxyethyl with Cl/CH₃ ~548 g/mol Butanone core vs. dioxolone; phenoxy linkage Different pharmacokinetic profiles

*Molecular weights approximated based on structural formulas.
†Exact molecular weight requires experimental validation.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance binding to receptors like serotonin (5-HT₁A) or dopamine D₂, as seen in structurally related piperazine derivatives .

Crystallinity and Solubility: Isostructural analogs with halogen variations (e.g., Cl vs. F) exhibit similar crystal packing but adjusted lattice parameters, as observed in compounds 4 and 5 (). Dihydrochloride salts (target compound and ) are expected to exhibit higher aqueous solubility compared to neutral or mono-salt forms .

Spectroscopic and Computational Insights :

  • NMR profiling () indicates that substituents on the piperazine ring alter chemical shifts in regions corresponding to the dioxolone core, reflecting changes in electron density and conformational flexibility.
  • Similarity indexing () using Tanimoto coefficients could quantify structural overlap with bioactive analogs (e.g., HDAC inhibitors or antipsychotics), predicting shared pharmacological targets.

Bioactivity Clustering :

  • Compounds with analogous piperazine-ethyl-dioxolone scaffolds cluster into groups with similar bioactivity profiles, as demonstrated in . This implies that the target compound may share modes of action with dopamine receptor modulators or kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.